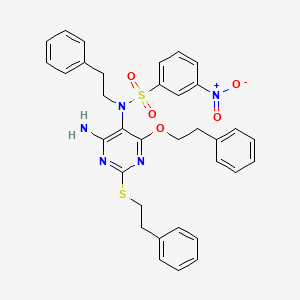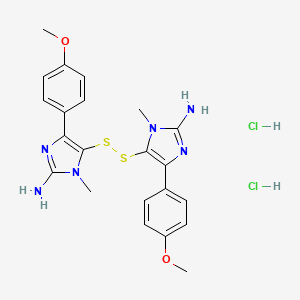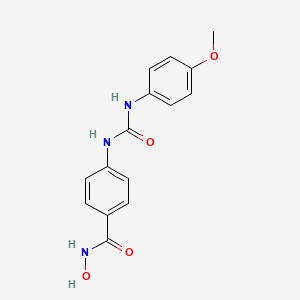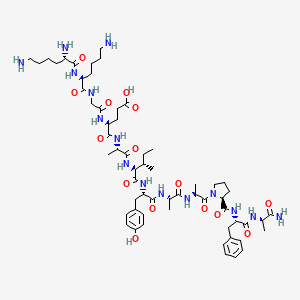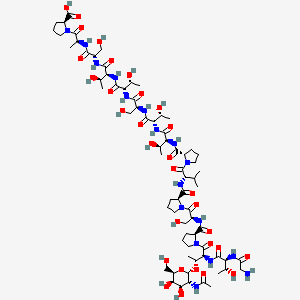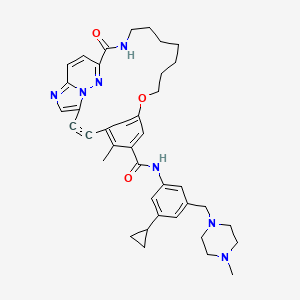
Trk-IN-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-24 is a selective inhibitor of tropomyosin receptor kinases (TRK), specifically targeting TRKA, TRKC, and mutant forms TRKA G595R, TRKA G667C, and TRKA F589L. It has shown significant antitumor activity in various xenograft models and inhibits the proliferation of Ba/F3 cells expressing single mutants .
Métodos De Preparación
The synthetic routes and reaction conditions for Trk-IN-24 involve multiple steps, including the use of specific reagents and catalysts. detailed industrial production methods are proprietary and not publicly disclosed. Generally, the synthesis involves the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity .
Análisis De Reacciones Químicas
Trk-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and efficacy.
Substitution: Common reagents and conditions for substitution reactions include the use of halides and nucleophiles under controlled temperatures and pH levels. .
Aplicaciones Científicas De Investigación
Trk-IN-24 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of TRK receptors and their role in various biochemical pathways.
Biology: this compound is utilized to investigate the biological functions of TRK receptors in cellular processes.
Medicine: The compound has shown promise in preclinical studies for its antitumor activity, making it a potential candidate for cancer therapy.
Industry: This compound is used in the development of new therapeutic agents targeting TRK receptors .
Mecanismo De Acción
Trk-IN-24 functions by inhibiting the activity of TRK receptors. It binds to the ATP-binding site of the receptor, preventing the interaction with neurotrophins and subsequent receptor activation. This inhibition leads to the induction of cellular apoptosis and the suppression of tumor cell proliferation. The major molecular targets include TRKA, TRKC, and their mutant forms, with downstream pathways involving mitogen-activated protein kinase, phosphoinositide 3-kinase, and phospholipase C-γ .
Comparación Con Compuestos Similares
Trk-IN-24 is compared with other TRK inhibitors such as:
Larotrectinib: An oral TRK inhibitor with high specificity and efficacy in treating TRK fusion-positive cancers.
Entrectinib: Another TRK inhibitor that also targets ROS1 and ALK, used in treating various solid tumors.
Selitrectinib: A potent and selective inhibitor of TRK receptors with similar applications in cancer therapy.
This compound is unique due to its high selectivity for specific TRK mutants and its demonstrated efficacy in preclinical models .
Propiedades
Fórmula molecular |
C39H45N7O3 |
|---|---|
Peso molecular |
659.8 g/mol |
Nombre IUPAC |
N-[3-cyclopropyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-methyl-18-oxo-9-oxa-17,23,25,26-tetrazatetracyclo[17.5.2.14,8.022,25]heptacosa-1(24),4,6,8(27),19(26),20,22-heptaen-2-yne-6-carboxamide |
InChI |
InChI=1S/C39H45N7O3/c1-27-30-10-11-33-25-41-37-13-12-36(43-46(33)37)39(48)40-14-6-4-3-5-7-19-49-34(23-30)24-35(27)38(47)42-32-21-28(20-31(22-32)29-8-9-29)26-45-17-15-44(2)16-18-45/h12-13,20-25,29H,3-9,14-19,26H2,1-2H3,(H,40,48)(H,42,47) |
Clave InChI |
YOBIWCLAYQWPPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C=C1C(=O)NC3=CC(=CC(=C3)C4CC4)CN5CCN(CC5)C)OCCCCCCCNC(=O)C6=NN7C(=NC=C7C#C2)C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


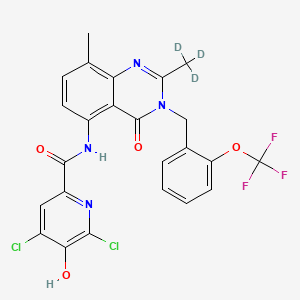
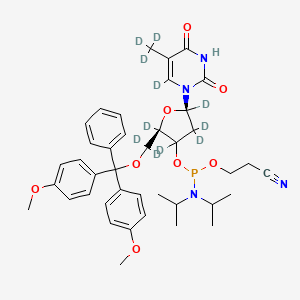
![(2S)-N-[(1S)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B15137018.png)
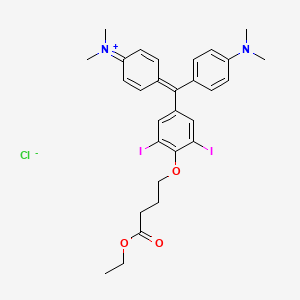
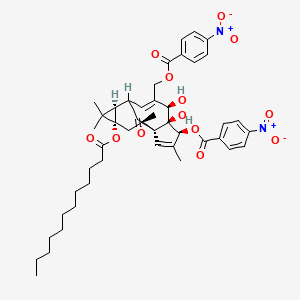
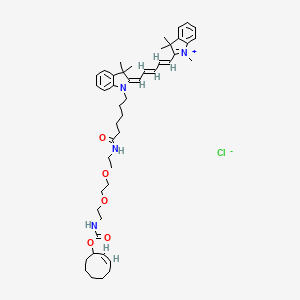
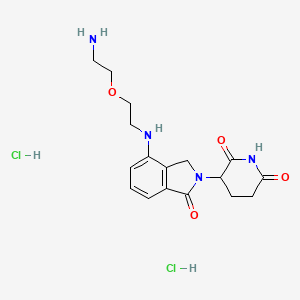
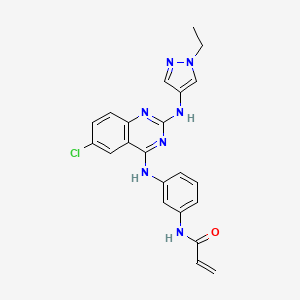
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
